

Spectroscopic Profile of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B187626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the characterization of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**. The information herein is intended to serve as a reference for the synthesis, purification, and identification of this compound in research and development settings. This document presents tabulated summaries of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**. This data has been generated based on established spectroscopic principles and comparison with structurally analogous compounds.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.90	s	1H	Ar-CHO
7.85	d, $J = 8.8$ Hz	2H	Ar-H (ortho to CHO)
7.50	d, $J = 2.0$ Hz	1H	Ar-H (H-3' of dichlorobenzyl)
7.45	d, $J = 8.4$ Hz	1H	Ar-H (H-6' of dichlorobenzyl)
7.30	dd, $J = 8.4, 2.0$ Hz	1H	Ar-H (H-5' of dichlorobenzyl)
7.10	d, $J = 8.8$ Hz	2H	Ar-H (ortho to OCH_2)
5.15	s	2H	O-CH_2

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
190.7	CHO
163.5	Ar-C-O
135.0	Ar-C (ipso to CH_2 of dichlorobenzyl)
134.0	Ar-C-Cl (C-2' or C-4')
133.5	Ar-C-Cl (C-4' or C-2')
132.0	Ar-CH (ortho to CHO)
130.5	Ar-CH (C-6' of dichlorobenzyl)
130.0	Ar-C (ipso to CHO)
129.5	Ar-CH (C-5' of dichlorobenzyl)
127.5	Ar-CH (C-3' of dichlorobenzyl)
115.0	Ar-CH (ortho to OCH_2)
68.0	O-CH_2

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	C-H stretch (aromatic)
2870, 2770	Medium	C-H stretch (aldehyde)
1700-1710	Strong	C=O stretch (aldehyde)
1590-1610	Strong	C=C stretch (aromatic)
1250-1260	Strong	C-O stretch (aryl ether)
1160-1170	Strong	C-O stretch (benzyl ether)
1000-1100	Medium	C-Cl stretch
830-840	Strong	C-H bend (para-substituted aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
282/284/286	30	[M] ⁺ (isotopic pattern for 2 Cl)
281/283/285	15	[M-H] ⁺
159/161	100	[C ₇ H ₄ Cl ₂] ⁺ (dichlorotropylium ion)
121	80	[C ₇ H ₅ O ₂] ⁺ (hydroxybenzoyl cation)
93	40	[C ₆ H ₅ O] ⁺
77	20	[C ₆ H ₅] ⁺

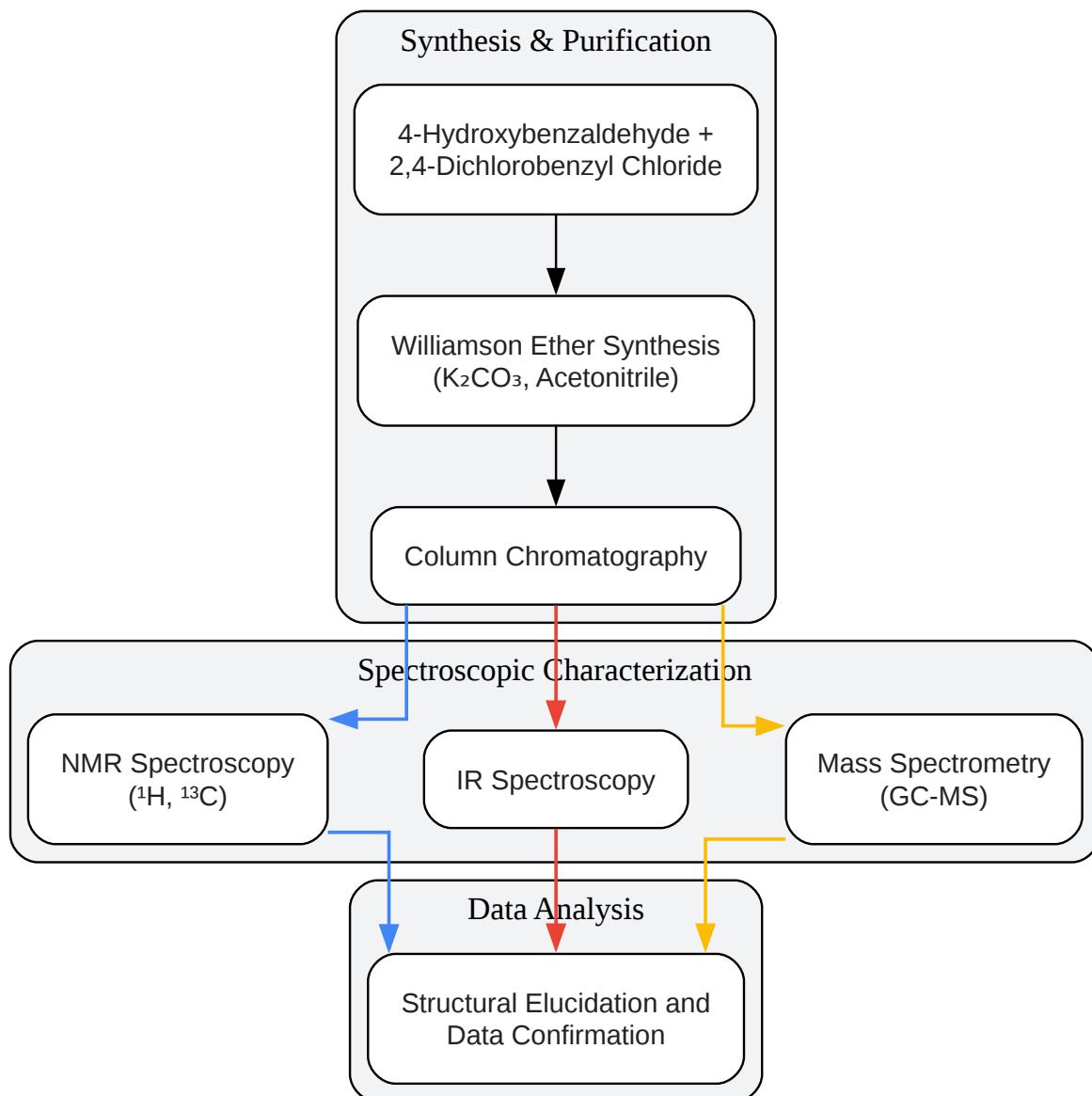
Experimental Protocols

The following protocols describe generalized procedures for the synthesis of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde** and the subsequent acquisition of its spectroscopic data.

Synthesis of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde

This procedure is adapted from similar syntheses of related compounds.

- Materials: 4-hydroxybenzaldehyde, 2,4-dichlorobenzyl chloride, potassium carbonate (K_2CO_3), and acetonitrile (CH_3CN).
- Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq).
- Addition of Reagent: Stir the mixture at room temperature and add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.
- Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**.


Spectroscopic Characterization

- Sample Preparation: A solution of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde** (approximately 10-20 mg) is prepared in deuterated chloroform ($CDCl_3$, ~0.7 mL).
- Instrumentation: The sample is transferred to a 5 mm NMR tube. 1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.
- Data Acquisition: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The data is presented as transmittance (%) versus wavenumber (cm^{-1}).
- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC is equipped with a suitable capillary column (e.g., DB-5).
- GC Conditions: The oven temperature is programmed with a gradient to ensure separation of the analyte.
- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic characterization of **4-[(2,4-dichlorobenzyl)oxy]benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187626#spectroscopic-data-nmr-ir-ms-of-4-2-4-dichlorobenzyl-oxy-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com